"Chemical properties of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide"
"Chemical properties of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide"
An In-Depth Technical Guide on the Chemical Properties and Applications of N-Aryl-2-fluorobenzamide Derivatives, with a focus on the insecticide Broflanilide.
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Matter
This guide addresses the chemical properties of N-aryl-2-fluorobenzamide derivatives, a class of molecules with significant interest in agrochemical and pharmaceutical research. While the initial topic of interest was "N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide," a thorough review of the scientific literature indicates a more prominent and extensively documented member of this class: Broflanilide .
Broflanilide, with the IUPAC name N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide, represents a significant advancement in insecticide development. Given the wealth of available data on its synthesis, properties, and mechanism of action, this guide will focus on Broflanilide as a representative and highly relevant example of an N-aryl-2-fluorobenzamide derivative. This approach allows for a comprehensive and technically deep exploration of the core chemical features and biological activities pertinent to this class of compounds.
Introduction to Broflanilide
Broflanilide is a novel meta-diamide insecticide discovered and developed by Mitsui Chemicals Agro, Inc.[1]. It is a complex organohalogen compound that exhibits high efficacy against a range of chewing insect pests, including termites and various species of Lepidoptera and Coleoptera[2]. Its unique mode of action has led to its classification in a new Insecticide Resistance Action Committee (IRAC) group, making it a valuable tool for managing insecticide resistance[3][4]. Broflanilide is a pro-insecticide, meaning it is converted into its active form, desmethyl-broflanilide, within the target insect[4].
Physicochemical Properties of Broflanilide
The physicochemical properties of Broflanilide are crucial for its formulation, application, and environmental fate. It is a white, odorless powder with low aqueous solubility and low volatility[2][4]. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₄BrF₁₁N₂O₂ | [3] |
| Molar Mass | 663.285 g·mol⁻¹ | [3] |
| CAS Registry Number | 1207727-04-5 | [3] |
| Melting Point | 154.0 °C | [2] |
| Water Solubility (20 °C, pH 7) | 0.71 mg L⁻¹ | [2] |
| Solubility in Organic Solvents (20 °C) | Acetone: 250,000 mg L⁻¹n-Octanol: 7,400 mg L⁻¹Xylene: 6,000 mg L⁻¹n-Heptane: 96.0 mg L⁻¹ | [2] |
| Octanol-Water Partition Coefficient (Log P) | 5.2 | [2] |
| Vapor Pressure (20 °C) | 9.0 x 10⁻⁶ mPa | [2] |
| Dissociation Constant (pKa) | 8.8 | [2][4] |
Synthesis of Broflanilide
The synthesis of Broflanilide is a multi-step process that involves the careful construction of its complex molecular architecture. Several synthetic routes have been developed, with a focus on efficiency and scalability for industrial production[5][6]. A general synthetic pathway is outlined below, based on a redesigned process that improves upon earlier methods[5].
Synthetic Workflow Diagram
Caption: A simplified workflow for the synthesis of Broflanilide.
Step-by-Step Synthesis Protocol (Conceptual)
A redesigned synthetic approach for Broflanilide involves the following key transformations[5][7]:
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Condensation: 2-Fluoro-3-nitrobenzoyl chloride is condensed with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. This step forms the initial amide linkage.
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Nitro Group Reduction: The nitro group on the benzoyl moiety is reduced to an amine.
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N-Methylation: The newly formed amine is methylated. Paraformaldehyde and a platinum-on-carbon (Pt/C) catalyst can be utilized for this step[5].
-
Amidation: The methylated amine is then reacted with an appropriate acyl chloride to introduce the second amide group.
-
Bromination: In the final step, a bromine atom is introduced at a specific position on the aniline ring to yield Broflanilide. This can be achieved using reagents such as N-bromosuccinimide (NBS) or a combination of sodium bromide (NaBr) and sodium hypochlorite (NaClO)[5][6].
This optimized process is designed to be efficient, with high overall yields and suitability for industrial-scale production[5].
Mechanism of Action
Broflanilide's insecticidal activity stems from its unique mode of action as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects[1].
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Pro-insecticide Activation: Broflanilide is metabolized within the insect to its active form, desmethyl-broflanilide[4].
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GABA Receptor Antagonism: Desmethyl-broflanilide acts as a noncompetitive antagonist at the insect's GABA-gated chloride channels[1]. It binds to a novel site on the receptor, distinct from that of other insecticides like fipronil[1].
-
Chloride Ion Influx Inhibition: This binding allosterically modulates the receptor, blocking the influx of chloride ions that is normally induced by GABA[1].
-
Hyperexcitation and Death: The blockage of this inhibitory neurotransmission leads to hyperexcitation of the insect's nervous system, resulting in convulsions and ultimately, death[1][4].
This novel mechanism of action is particularly effective against insect populations that have developed resistance to other classes of insecticides[1].
Signaling Pathway Diagram
Caption: The metabolic activation and neuronal target of Broflanilide.
Experimental Protocols
Analytical Characterization
The structural elucidation and purity assessment of Broflanilide and related compounds rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure. The presence of multiple fluorine atoms in the molecule makes ¹⁹F NMR a particularly powerful tool.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and fragmentation patterns, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide C=O and N-H bonds.
Biological Assays
The insecticidal activity of Broflanilide is evaluated through various bioassays.
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Larvicidal Activity Assays: These assays assess the efficacy of the compound against the larval stages of target pests, such as Spodoptera litura[1]. This can involve topical application or dietary exposure to the insecticide.
-
Resistance Monitoring: Bioassays are crucial for monitoring the development of resistance in pest populations. This involves comparing the susceptibility of field-collected populations to that of a known susceptible laboratory strain.
Biological Activity and Applications
Broflanilide has demonstrated high insecticidal activity against a broad spectrum of chewing pests[2]. Its primary applications are in agriculture for crop protection and in public health for vector control[4].
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Agricultural Uses: It is effective against pests that damage crops such as corn, leafy vegetables, and fruit vegetables[2].
-
Public Health Applications: Broflanilide is used for the control of insects of public health importance, such as termites, cockroaches, ants, and flies[2][4].
-
Resistance Management: Due to its novel mode of action, Broflanilide is a valuable tool in insecticide resistance management programs, as it can control pests that are resistant to other insecticides[1].
Conclusion
Broflanilide is a significant and innovative insecticide that exemplifies the continued development of N-aryl-2-fluorobenzamide derivatives. Its complex structure, multi-step synthesis, and unique mode of action as a GABA-gated chloride channel allosteric modulator underscore the advanced chemical research in the agrochemical industry. For researchers and scientists, Broflanilide serves as a compelling case study in the design and application of modern insecticides, particularly in the context of managing insecticide resistance.
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CAS Common Chemistry. (n.d.). 4-Fluorobenzamide. [Link]
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Wikipedia. (n.d.). Broflanilide. [Link]
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ResearchGate. (n.d.). Discovery of broflanilide, a novel insecticide. [Link]
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ResearchGate. (2025, August 7). Synthesis of N-Aryl Indolines from 2-Fluorobenzaldehyde Dimethylhydrazone Derivatives: Approach to Preparation of C(aryl)-N(Amine) Bond Atropisomeric Amines. [Link]
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Royal Society of Chemistry. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]
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World Health Organization. (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BROFLANILIDE N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide. [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. [Link]
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ResearchGate. (n.d.). Development of an Efficient Synthetic Process for Broflanilide. [Link]
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PubChem. (n.d.). N-(4-(trifluoromethyl)phenyl)benzamide. [Link]
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